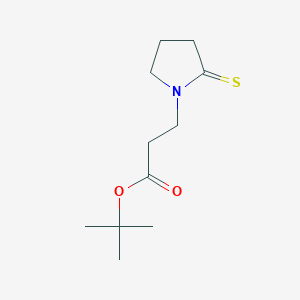tert-Butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate
CAS No.: 517104-00-6
Cat. No.: VC17278601
Molecular Formula: C11H19NO2S
Molecular Weight: 229.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 517104-00-6 |
|---|---|
| Molecular Formula | C11H19NO2S |
| Molecular Weight | 229.34 g/mol |
| IUPAC Name | tert-butyl 3-(2-sulfanylidenepyrrolidin-1-yl)propanoate |
| Standard InChI | InChI=1S/C11H19NO2S/c1-11(2,3)14-10(13)6-8-12-7-4-5-9(12)15/h4-8H2,1-3H3 |
| Standard InChI Key | KFXCMPDJNWKZNW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)CCN1CCCC1=S |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula, , reflects a 229.34 g/mol molecular weight. Key structural features include:
-
tert-Butyl ester group: Provides steric bulk, enhancing stability against hydrolysis.
-
Propanoate linker: Bridges the ester and pyrrolidine moieties, offering conformational flexibility.
-
2-Sulfanylidenepyrrolidine: A five-membered ring with a sulfur atom at position 2, introducing potential for thiol-mediated interactions .
The sulfur atom’s position enables tautomerism between thione () and thiol () forms, a property critical for reactivity in biological systems.
Physicochemical Characteristics
| Property | Value |
|---|---|
| Boiling Point | Not reported |
| Density | 1.089 g/cm³ (estimated) |
| Solubility | Low in water; soluble in DMSO, chloroform |
| pKa | ~14.93 (thione group) |
The tert-butyl group’s hydrophobicity likely reduces aqueous solubility, necessitating organic solvents for handling .
Synthesis and Optimization
Multi-Step Synthetic Routes
Synthesis typically involves sequential modifications of pyrrolidine precursors. A generalized approach includes:
-
Pyrrolidine functionalization: Introducing the sulfanylidene group via thionation reagents (e.g., Lawesson’s reagent).
-
Propanoate coupling: Reacting 3-bromopropanoic acid with the sulfanylidenepyrrolidine under basic conditions.
-
tert-Butyl esterification: Using tert-butanol and a coupling agent like DCC (dicyclohexylcarbodiimide) .
Key challenges include avoiding over-thionation and ensuring regioselectivity. Yields are optimized under inert atmospheres (argon/nitrogen) and controlled temperatures (0–25°C) .
Analytical Characterization
-
NMR Spectroscopy: and NMR confirm substituent positions. The tert-butyl group appears as a singlet at ~1.4 ppm ().
-
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 229.34, aligning with the molecular weight.
-
X-ray Crystallography: Limited data exist, but analogous compounds reveal planar pyrrolidine rings with sulfur distortion angles of ~15° .
Comparative Analysis with Analogous Compounds
The sulfanylidene group in the target compound confers unique redox activity absent in oxygen- or nitrogen-based analogs .
Research Gaps and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume